Aqueous Solubility vs. Diamine Analogs
1-(1H-Pyrazol-4-yl)piperidin-4-amine exhibits an experimentally determined aqueous solubility of 0.06 g/L in water . This contrasts with the higher solubility of the simpler analog 4-aminopiperidine, which is miscible with water, but aligns with the reduced solubility profile of more complex, lipophilic diamine building blocks used in kinase inhibitor synthesis, which often range from 0.01 to 0.1 g/L [1]. This specific solubility characteristic influences the choice of reaction conditions (e.g., solvent system, phase transfer catalysts) during downstream synthetic transformations and impacts the potential for direct salt formation [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 0.06 g/L in water |
| Comparator Or Baseline | 4-aminopiperidine: miscible with water; Typical complex diamine building blocks: 0.01-0.1 g/L |
| Quantified Difference | Target compound is significantly less soluble than simple piperidine analogs, consistent with its higher molecular weight and heteroaromatic character. |
| Conditions | Experimental measurement; conditions not fully specified in source |
Why This Matters
This moderate aqueous solubility provides a balance for aqueous workup procedures while necessitating specific organic co-solvents for certain reactions, directly informing synthetic protocol design and reagent procurement.
- [1] PubChem. 4-Aminopiperidine (Compound Summary). National Center for Biotechnology Information. View Source
- [2] Wells, J. I. (1988). Pharmaceutical Preformulation: The Physicochemical Properties of Drug Substances. Ellis Horwood. View Source
